molecular formula C19H22N2O3 B269037 N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

Cat. No. B269037
M. Wt: 326.4 g/mol
InChI Key: KYGPNHYQWHICMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, also known as MI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-1 has shown promising results in preclinical studies, demonstrating its ability to selectively target cancer cells and inhibit their growth.

Mechanism of Action

N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide works by inhibiting the activity of the enzyme MALT1, which is involved in the regulation of cell proliferation and survival. MALT1 is overexpressed in many cancer cells and plays a critical role in their growth and survival. By inhibiting MALT1, N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide can selectively target cancer cells and inhibit their growth, while leaving normal cells unharmed.
Biochemical and physiological effects:
N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit MALT1, N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and suppress tumor growth in animal models. N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide is its selectivity for cancer cells, which minimizes the risk of side effects. N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has also been shown to be effective against a variety of cancer types, making it a promising candidate for broad-spectrum cancer therapy. However, one limitation of N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide is its relatively low potency, which may limit its effectiveness in some cases. In addition, further research is needed to determine the optimal dosing and administration of N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide for maximum effectiveness.

Future Directions

There are several future directions for research on N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide. One area of focus is the development of more potent analogs of N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide that can enhance its effectiveness in cancer therapy. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide treatment. Finally, further research is needed to determine the optimal dosing and administration of N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide for maximum effectiveness.

Synthesis Methods

The synthesis of N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide involves a multi-step process that includes the reaction of 4-methoxybenzoyl chloride with isopropylamine to form N-isopropyl-4-methoxybenzamide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-isopropyl-3-nitrobenzamide. Reduction of the nitro group to an amino group with palladium on carbon and hydrogen gas yields N-isopropyl-3-amino-benzamide. Finally, acetylation of the amino group with acetic anhydride and catalytic amounts of pyridine yields N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide.

Scientific Research Applications

N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have demonstrated its ability to selectively target cancer cells and inhibit their growth. N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to be effective against a variety of cancer types, including breast, colon, lung, and prostate cancer. In addition, N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

properties

Product Name

N-isopropyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-5-4-6-16(12-15)21-18(22)11-14-7-9-17(24-3)10-8-14/h4-10,12-13H,11H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

KYGPNHYQWHICMR-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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